molecular formula C11H11NO2 B092654 3,5-Dimethyl-1H-indole-2-carboxylic acid CAS No. 16381-45-6

3,5-Dimethyl-1H-indole-2-carboxylic acid

Cat. No. B092654
CAS RN: 16381-45-6
M. Wt: 189.21 g/mol
InChI Key: GBZZEXCOEXFISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their presence in natural products and pharmaceuticals. The specific compound , 3,5-Dimethyl-1H-indole-2-carboxylic acid, is not directly mentioned in the provided papers, but its structure can be inferred to contain indole as the core structure, with methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. The provided papers do not directly discuss the synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic acid, but they do provide insights into the synthesis of related compounds. For instance, the synthesis of γ-carbolines involves acid-catalyzed cyclization of indolyl-containing acids, followed by a series of reactions including dehydrogenation and Curtius rearrangement . This information suggests that similar strategies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyrrole ring. The indole ring system can participate in hydrogen bonding due to the presence of a hetero-amine group, as seen in the crystal structure of indole-3-carboxylic acid, which forms hydrogen-bonded cyclic carboxylic acid dimers . This feature is likely to be present in 3,5-Dimethyl-1H-indole-2-carboxylic acid as well, affecting its molecular interactions and stability.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including oligomerization under acidic conditions. For example, indole-3-carbinol (I3C) forms various oligomeric products in acidic media, such as diindolylmethane and indolo[3,2-b]carbazole . These reactions are pH-dependent and can also be influenced by solvent effects. While the specific chemical reactions of 3,5-Dimethyl-1H-indole-2-carboxylic acid are not detailed in the provided papers, it can be hypothesized that it may also undergo similar acid-catalyzed reactions, potentially leading to dimerization or other oligomerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents on the indole ring can affect properties such as solubility, melting point, and reactivity. The carboxylic acid group in indole-3-carboxylic acid contributes to the formation of dimeric structures through hydrogen bonding . Similarly, the methyl groups and carboxylic acid group in 3,5-Dimethyl-1H-indole-2-carboxylic acid would influence its physical properties, such as solubility in water and organic solvents, as well as its chemical reactivity, including its potential to form dimers or other higher-order structures.

Scientific Research Applications

Synthesis and Classification of Indoles

The research on indole compounds, including 3,5-Dimethyl-1H-indole-2-carboxylic acid, has significantly contributed to the field of organic synthesis. Indoles are crucial for synthesizing various biologically active molecules. A review by Taber and Tirunahari (2011) presents a comprehensive classification of all indole syntheses, highlighting the importance of indoles in organic chemistry and their synthesis through various strategic approaches. This classification aids in understanding the synthesis pathways of indoles, including 3,5-Dimethyl-1H-indole-2-carboxylic acid, and encourages the development of new methods for indole construction, addressing the challenges in the synthesis of complex indole derivatives (Taber & Tirunahari, 2011).

Indole Derivatives in Cancer Research

Indole derivatives, such as those related to 3,5-Dimethyl-1H-indole-2-carboxylic acid, have shown promising potential in cancer research. A study highlights the role of indole-3-carbinol (I3C) and its derivatives in breast and prostate cancer chemoprotection. Although not directly related to 3,5-Dimethyl-1H-indole-2-carboxylic acid, this research indicates the broader potential of indole derivatives in therapeutic applications, suggesting avenues for further investigation into the anticancer properties of various indole compounds (Bradlow, 2008).

Hepatic Protection by Indole Derivatives

The protective effects of indole derivatives, including 3,5-Dimethyl-1H-indole-2-carboxylic acid, on liver health are an area of active research. Wang et al. (2016) reviewed the pharmacokinetics and protective roles of I3C and its derivatives in chronic liver diseases, highlighting the antioxidant, anti-fibrosis, anti-tumor, immunomodulatory, and anti-inflammatory effects of indoles. This indicates the potential of indole derivatives in developing therapies for liver diseases, providing a rationale for further studies on the specific effects of 3,5-Dimethyl-1H-indole-2-carboxylic acid and its analogs on hepatic protection (Wang et al., 2016).

Environmental and Biotechnological Applications

Research also explores the environmental and biotechnological applications of indole derivatives. The study of biocatalyst inhibition by carboxylic acids, including indole-derived compounds, highlights the complex interactions between these molecules and microbial systems. Such research is crucial for developing biotechnological applications involving indole derivatives, such as bio-based production processes and microbial growth control strategies, indicating the versatility of indole compounds beyond pharmaceutical applications (Jarboe et al., 2013).

properties

IUPAC Name

3,5-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZZEXCOEXFISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390129
Record name 3,5-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1H-indole-2-carboxylic acid

CAS RN

16381-45-6
Record name 3,5-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.